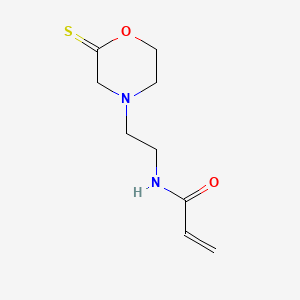

2-Thiomorpholinoethylacrylamide

説明

Synthesis Analysis

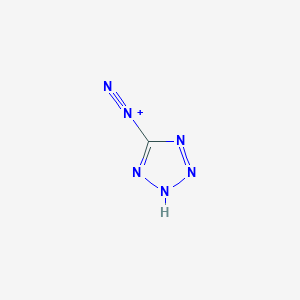

Two new thiomorpholino buffers, 2-thiomorpholinoethylacrylamide, and 3-thiomorpholinopropyl acrylamide, have been synthesized for use in immobilized pH gradients .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The molecular formula is C9H14N2O2S.科学的研究の応用

Antimicrobial Activity : Thiomorpholine derivatives, including compounds related to 2-Thiomorpholinoethylacrylamide, have been explored for their antimicrobial properties. For instance, thiomorpholine derivatives were synthesized through nucleophilic substitution reactions and tested for antimicrobial activity, revealing potential in the development of new bioactive molecules (Kardile & Kalyane, 2010).

Isoelectric Focusing : In the field of electrophoresis, this compound has been utilized as a buffer. Its introduction shifts the pK values of bases by +0.4 pH units, thus aiding in creating more buffers in the neutral pH region for isoelectric focusing applications (Chiari et al., 1990).

Medicinal Chemistry : Thiomorpholines, including derivatives like this compound, are important building blocks in medicinal chemistry. They have been used in the preparation of novel bicyclic thiomorpholine compounds that have shown interesting biological profiles, suggesting their potential in drug development (Walker & Rogier, 2013).

Biocompatible Materials : Research has shown that this compound can be used to prepare biocompatible materials. For example, a study on the atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine highlighted the potential of incorporating this compound into copolymers for biomedical applications (Ma et al., 2003).

Catalytic Applications : A study on the synthesis of N-metacrylamido thiomorpholine as a monomer and its use in preparing hydrogels revealed the potential of these materials in catalytic applications, particularly in the reduction of gold(III) ions to gold nanoparticles (Ilgın et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, Acrylamide, indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure if swallowed .

特性

IUPAC Name |

N-[2-(2-sulfanylidenemorpholin-4-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-8(12)10-3-4-11-5-6-13-9(14)7-11/h2H,1,3-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNWXHDRJPAPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN1CCOC(=S)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157014 | |

| Record name | 2-Thiomorpholinoethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131374-18-0 | |

| Record name | 2-Thiomorpholinoethylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131374180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiomorpholinoethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

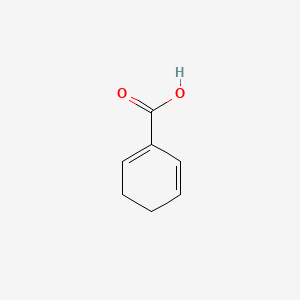

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the pK value of 2-thiomorpholinoethylacrylamide and how does its synthesis contribute to immobilized pH gradient techniques?

A1: this compound exhibits a pK value of 6.6 []. This value is significant because it helps bridge the gap between the commercially available Immobiline buffers with pK values of 7.0 and 8.5. This is particularly important in immobilized pH gradient isoelectric focusing, where a wider range of precisely controlled pH gradients is desirable for better separation of complex protein mixtures. The synthesis of this compound, achieved by replacing an oxygen atom with a sulfur atom in the morpholino ring of a commercially available buffer, provides researchers with an additional tool to fine-tune the pH gradients in this technique [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium](/img/structure/B1198937.png)

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B1198952.png)